molecular formula C10H10N2O B7841427 4-Methoxyquinolin-3-amine

4-Methoxyquinolin-3-amine

Cat. No.: B7841427
M. Wt: 174.20 g/mol
InChI Key: AQXIHBQLSHNJLF-UHFFFAOYSA-N
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Description

4-Methoxyquinolin-3-amine is an organic compound with the molecular formula C10H10N2O. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its medicinal properties and is often used as an intermediate in the synthesis of more complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinolin-3-amine typically involves the reaction of 4-methoxyquinoline with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-methoxyquinoline is treated with an amine in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

4-Methoxyquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the functional groups attached to its structure. The compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methoxy and amine groups.

    4-Hydroxyquinoline: Similar to 4-Methoxyquinolin-3-amine but with a hydroxyl group instead of a methoxy group.

    3-Aminoquinoline: Similar structure but lacks the methoxy group.

Uniqueness: this compound is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIHBQLSHNJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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